molecular formula C18H23F3N4S B10943881 1-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-(2-methylpropyl)thiourea

1-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-(2-methylpropyl)thiourea

Katalognummer: B10943881
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: YMDFMYHZWGJHNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-N’-ISOBUTYLTHIOUREA is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a pyrazole ring, and a thiourea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-N’-ISOBUTYLTHIOUREA typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane in the presence of a base.

    Coupling with Benzyl Halide: The pyrazole derivative is then coupled with a benzyl halide containing the trifluoromethyl group using a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with isobutyl isothiocyanate to form the thiourea moiety under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-N’-ISOBUTYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiourea moiety to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide, or dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-N’-ISOBUTYLTHIOUREA has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of N-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-N’-ISOBUTYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and thiourea moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **N-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-N’-METHYLTHIOUREA
  • **N-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-N’-ETHYLTHIOUREA
  • **N-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-N’-PROPYLTHIOUREA

Uniqueness

N-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-N’-ISOBUTYLTHIOUREA is unique due to the presence of the isobutyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H23F3N4S

Molekulargewicht

384.5 g/mol

IUPAC-Name

1-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C18H23F3N4S/c1-11(2)9-22-17(26)23-16-12(3)24-25(13(16)4)10-14-6-5-7-15(8-14)18(19,20)21/h5-8,11H,9-10H2,1-4H3,(H2,22,23,26)

InChI-Schlüssel

YMDFMYHZWGJHNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(F)(F)F)C)NC(=S)NCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.